3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Description
3-(3-Bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a halogenated phenylpropanoic acid derivative featuring a bromine atom at the meta position of the phenyl ring and a trifluoroacetyl-protected amino group.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKLHHMWLLBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Acylation: The attachment of the trifluoroacetyl group to the amino group.
Formation of Propanoic Acid: The final step involves the formation of the propanoic acid backbone.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups to the phenyl ring.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid exhibit antiviral properties. For instance, derivatives of bromophenyl compounds have shown promising activity against viruses such as H5N1. The mechanisms of action typically involve inhibiting viral replication or interfering with viral entry into host cells .
Synthesis of Bioactive Molecules
This compound serves as a versatile scaffold for synthesizing various bioactive molecules. The trifluoroacetyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for drug development .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized to create novel polymeric materials with enhanced thermal and mechanical properties. The incorporation of bromophenyl groups can improve the flame retardancy and thermal stability of polymers .
Nanotechnology
The compound's unique structural features allow it to be used in the synthesis of nanoparticles for drug delivery systems. The trifluoroacetyl moiety can facilitate the conjugation of therapeutic agents to nanoparticles, enhancing their efficacy and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Halogenation Effects
3-(4-Bromophenyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanoic Acid
This positional isomer substitutes bromine at the para position of the phenyl ring. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
3-(3-Bromo-2-fluorophenyl)propanoic Acid
The addition of a fluorine atom ortho to bromine (CAS 1261814-91-8) introduces dual halogenation. Fluorine’s electron-withdrawing nature enhances acidity and may improve membrane permeability. This compound (MW 247.06) is used in pharmaceutical intermediates, highlighting the synergistic effects of combining halogens .
3-(5-Bromo-2-thienyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanoic Acid
Replacing the phenyl ring with a thiophene (e.g., 5-bromo-2-thienyl) modifies aromaticity and electronic distribution. Thiophene-containing analogs are explored for unique pharmacokinetic profiles, though safety data indicate stringent handling requirements due to reactivity .
Functional Group Variations
Boc-Protected Analogs: (R)-3-(3-Bromophenyl)-2-((tert-Butoxycarbonyl)amino)propanoic Acid
The tert-butoxycarbonyl (Boc) group (CAS 261360-77-4) offers alternative protection for the amino group. Unlike the trifluoroacetyl group, Boc is base-labile, requiring distinct deprotection conditions. This derivative is marketed as an ergogenic supplement, emphasizing its role in peptide synthesis .
Trifluoromethyl-Substituted Derivatives: (R)-3-Amino-3-(3-(Trifluoromethyl)phenyl)propanoic Acid
Replacing bromine with a trifluoromethyl group (CAS 773125-91-0) increases electron-withdrawing effects and metabolic resistance. This compound (MW 299.25) is studied for CNS applications, underscoring the impact of trifluoromethyl groups on blood-brain barrier penetration .
Anticancer and Antioxidant Derivatives
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 20 in ) exhibit dual anticancer and antioxidant activity. The hydroxyl group at the para position facilitates radical scavenging, whereas brominated analogs like the target compound may prioritize cytotoxicity over antioxidative effects .
Solubility and Stability
- Trifluoroacetylated Compounds : The strong electron-withdrawing nature of the trifluoroacetyl group increases acidity (pKa ~1-2), enhancing water solubility at physiological pH. However, hydrolysis susceptibility under basic conditions necessitates careful handling .
- Brominated Analogs: Bromine’s hydrophobicity reduces aqueous solubility but improves lipid membrane penetration. For example, 3-(3-Bromo-2-fluorophenyl)propanoic acid has a logP of ~2.5, favoring cellular uptake .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS Number: 477850-17-2) is a synthetic organic compound characterized by a bromophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C11H9BrF3NO3
- Molar Mass : 340.09 g/mol
- Structure : The compound features a bromine atom on the phenyl ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent, its effects on cellular signaling pathways, and its interaction with specific protein targets.
- Protein Interaction : The compound has been shown to interact with mitochondrial superoxide dismutase (SOD2), which plays a crucial role in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt .
Anti-Inflammatory Activity
A study investigated the anti-inflammatory properties of this compound in vitro. Results demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxic Effects
In another study, the compound was evaluated for cytotoxicity against various cancer cell lines. The results indicated that it exhibited selective cytotoxic effects on certain cancer types while showing minimal toxicity to normal cells. This selectivity is hypothesized to be due to the compound's ability to induce apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The presence of the bromine atom is believed to enhance the lipophilicity and overall biological activity of the compound compared to its chloro or fluoro analogs. This unique substitution pattern may lead to differential binding affinities for target proteins, thus influencing its pharmacological profile.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 477850-17-2 |
| Molecular Formula | C11H9BrF3NO3 |
| Molar Mass | 340.09 g/mol |
| Biological Targets | SOD2 (Superoxide Dismutase) |
| Potential Applications | Anti-inflammatory, Anticancer |
Q & A
Q. What are the recommended synthetic routes for 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis involving regioselective functionalization and protection/deprotection strategies is often employed. For example, the trifluoroacetyl group can be introduced via reaction of a bromophenyl-substituted propanoic acid precursor with trifluoroacetic anhydride under anhydrous conditions. Boc (tert-butoxycarbonyl) protection of the amino group prior to trifluoroacetylation can prevent side reactions . Key intermediates should be characterized using -NMR, -NMR, and HPLC-MS to confirm regiochemistry and purity (>98% by HPLC) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm the presence of the 3-bromophenyl moiety (aromatic protons at δ 7.2–7.8 ppm), trifluoroacetyl group (CF signal at δ 115–120 ppm in -NMR), and propanoic acid backbone (carboxylic acid proton at δ ~12 ppm) .
- HPLC-MS : To assess purity (>98%) and molecular weight (e.g., [M+H] at m/z 354–356 for bromine isotopes) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should focus on enzyme inhibition or antimicrobial activity, given the structural similarity to bioactive phenylalanine derivatives . For example:
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin or chymotrypsin) using fluorometric assays with substrate-specific probes.
- Antimicrobial Activity : Use broth microdilution assays against ESKAPE pathogens (e.g., Staphylococcus aureus) to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer : In silico tools like SwissADME or Schrödinger’s QikProp can predict:
- Lipophilicity (logP) : Target logP ~2.5 for balanced permeability and solubility .
- Topological Polar Surface Area (TPSA) : Aim for TPSA <90 Ų to enhance blood-brain barrier penetration if required .
- Metabolic Stability : Cytochrome P450 inhibition risks can be assessed using docking simulations (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Regioselective Modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to vary the bromophenyl substituent while retaining the trifluoroacetyl-amino group .
- Bioisosteric Replacement : Replace the trifluoroacetyl group with acetyl or sulfonamide moieties to study electronic effects on bioactivity .
- Data Normalization : Compare IC or MIC values across multiple assays to distinguish intrinsic activity from experimental variability .
Q. How can researchers investigate the compound’s interaction with target proteins at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized targets like proteases or receptors.
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., NS2B-NS3 protease for antiviral studies) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
